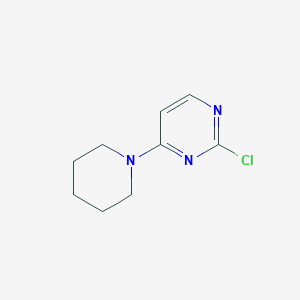

2-Chloro-4-(piperidin-1-yl)pyrimidine

Overview

Description

2-Chloro-4-(piperidin-1-yl)pyrimidine is a chemical compound that has been the subject of various research studies due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of various pharmaceutical compounds. The compound features a pyrimidine ring substituted with a chlorine atom and a piperidinyl group, which can participate in further chemical reactions and modifications .

Synthesis Analysis

The synthesis of related pyrimidine compounds often involves chlorination and nucleophilic substitution reactions. For instance, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, a structurally similar compound, was synthesized from 2-amino-4-methylpyridine through chlorination with CuCl/HCl and sulfuryl chloride, followed by condensation with piperidine, achieving an overall yield of about 62% . This method reflects the general approach to synthesizing chloro-substituted pyrimidines, which may be applicable to the synthesis of 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized by X-ray diffraction, NMR, and other spectroscopic methods. For example, the crystal structure of a related compound, 2-amino-4-chloro-6-piperidinopyrimidine, was determined to have molecules linked by N-H...N hydrogen bonds forming a centrosymmetric four-molecule aggregate . Such structural analyses are crucial for understanding the molecular geometry and potential interaction sites of 2-Chloro-4-(piperidin-1-yl)pyrimidine.

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitution. The reactivity of chlorine atoms in such compounds can vary, as seen in the study of 2,2',4-trichloro-4',5-dipyrimidinyl, where the chlorine atom in the 4 position was replaced initially, followed by the chlorine atom in the 2 position . This suggests that the chlorine atom in 2-Chloro-4-(piperidin-1-yl)pyrimidine may also be reactive towards nucleophilic substitution, allowing for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, play a significant role in the solid-state packing and stability of these compounds . Understanding these interactions is essential for predicting the behavior of 2-Chloro-4-(piperidin-1-yl)pyrimidine in different environments and for its potential applications in drug design and synthesis.

Scientific Research Applications

1. Regioselective Synthesis of New Pyrimidine Derivatives

- Summary of Application: This research focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The study involves the use of 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine .

- Methods of Application: The method involves a nucleophilic attack on pyrimidines using N-methylpiperazine. The reaction is highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes: The study found that the reactivity of the C-4 position of the halopyrimidines is generally preferred over C-2. The introduction of hydrophobic groups in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

2. Synthesis and Pharmacological Applications of Piperidine Derivatives

- Summary of Application: Piperidines, including 2-Chloro-4-(piperidin-1-yl)pyrimidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

- Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

3. Synthesis of 2,4,6-Trisubstituted Pyrimidines

- Summary of Application: This research focuses on the synthesis of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride .

- Methods of Application: The method involves a nucleophilic attack on pyrimidines using N-methylpiperazine. The reaction is highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes: The study found that the reactivity of the C-4 position of the halopyrimidines is generally preferred over C-2. The introduction of hydrophobic groups in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

4. Therapeutic Potential of Heterocyclic Pyrimidine Scaffolds

- Summary of Application: This review article discusses the therapeutic potentials of heterocyclic pyrimidine scaffolds, which are valuable for medical applications .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various pyrimidine derivatives .

- Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted pyrimidines is an important task of modern organic chemistry .

5. Synthesis of 2,4,6-Trisubstituted Pyrimidines

- Summary of Application: This research focuses on the synthesis of 2,4,6-trisubstituted pyrimidines by reacting chalcone with guanidine hydrochloride .

- Methods of Application: The method involves a nucleophilic attack on pyrimidines using N-methylpiperazine. The reaction is highly regioselective, favoring the formation of C-4 substituted products .

- Results or Outcomes: The study found that the reactivity of the C-4 position of the halopyrimidines is generally preferred over C-2. The introduction of hydrophobic groups in the 4-position of the pyrimidine ring is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .

6. Therapeutic Potential of Heterocyclic Pyrimidine Scaffolds

- Summary of Application: This review article discusses the therapeutic potentials of heterocyclic pyrimidine scaffolds, which are valuable for medical applications .

- Methods of Application: The review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various pyrimidine derivatives .

- Results or Outcomes: The development of fast and cost-effective methods for the synthesis of substituted pyrimidines is an important task of modern organic chemistry .

Future Directions

Piperidines, which “2-Chloro-4-(piperidin-1-yl)pyrimidine” is a derivative of, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name |

2-chloro-4-piperidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-9-11-5-4-8(12-9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWPHKLNTWDUPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60279598 | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-(piperidin-1-yl)pyrimidine | |

CAS RN |

5429-00-5 | |

| Record name | 5429-00-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-(piperidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60279598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5S,8R,9S,10S,13S,14S)-17-ethynyl-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1330047.png)

![4-(Hydroxymethyl)-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B1330053.png)

![1-[4-(Pyridin-1-ium-1-yl)butyl]pyridin-1-ium dibromide](/img/structure/B1330068.png)